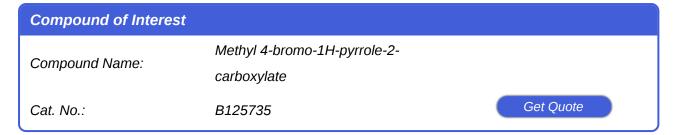


Application Notes and Protocols for Methyl 4bromo-1H-pyrrole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical transformations of **Methyl 4-bromo-1H-pyrrole-2-carboxylate**. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted pyrrole derivatives, which are prominent scaffolds in pharmaceuticals and natural products.[1][2] The protocols outlined herein are based on established palladium-catalyzed cross-coupling reactions and N-alkylation methods.

Palladium-Catalyzed Cross-Coupling Reactions

Methyl 4-bromo-1H-pyrrole-2-carboxylate is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position. Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds between the pyrrole core and various aryl or heteroaryl groups.[3] A critical consideration for successful Suzuki coupling with bromopyrroles is the protection of the pyrrole nitrogen to prevent a common side reaction, debromination.[4] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a



reliable protecting group for this purpose.[3][4] Alternatively, a tert-butoxycarbonyl (BOC) group can be employed, which may be cleaved under the reaction conditions.[4]

Table 1: Summary of Suzuki-Miyaura Coupling Reaction Conditions

Entry	Arylbo ronic Acid	Cataly st (mol%)	Base (equiv)	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	Phenylb oronic acid	Pd(PPh 3)4 (10)	CS2CO3 (2)	Dioxan e/H ₂ O (4:1)	90	12	91 (N- SEM)	[5]
2	4- Methylp henylbo ronic acid	Pd(PPh 3)4 (10)	Cs ₂ CO ₃ (2)	Dioxan e/H ₂ O (4:1)	90	12	88 (N- SEM)	[5]
3	4- Methox yphenyl boronic acid	Pd(PPh 3)4 (10)	CS2CO3 (2)	Dioxan e/H ₂ O (4:1)	90	12	93 (N- SEM)	[5]
4	4- Chlorop henylbo ronic acid	Pd(dppf)Cl ₂ (10)	K₂CO₃ (2)	DME/H₂ O	80	2	~90 (N- Boc)	[6]

Yields are for the N-protected product. Subsequent deprotection is required.

Experimental Protocol: Suzuki-Miyaura Coupling of N-SEM-Protected **Methyl 4-bromo-1H-pyrrole-2-carboxylate**

This protocol is adapted from a procedure for N-SEM-2-bromo-1H-pyrrole.[5]

Materials:



- N-SEM-protected Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 mmol)
- Arylboronic acid (1.5 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 10 mol%)
- Cesium carbonate (Cs₂CO₃) (2.0 mmol)
- Dioxane and Water (4:1 mixture, 10 mL)
- Ethyl acetate
- Brine
- · Anhydrous magnesium sulfate
- Reaction vessel (e.g., Schlenk tube)
- Inert atmosphere (Argon or Nitrogen)

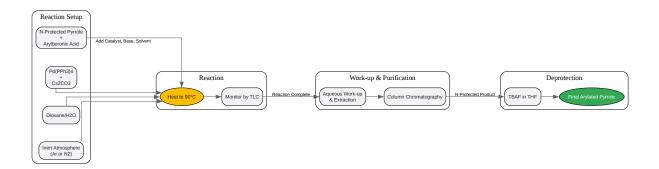
Procedure:

- To a reaction vessel, add N-SEM-protected **Methyl 4-bromo-1H-pyrrole-2-carboxylate** (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
- Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
- Add the dioxane/water (4:1, 10 mL) solvent mixture via syringe.
- Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).[5]
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[5]
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



N-SEM Deprotection:

- Dissolve the N-SEM-protected product (1.0 equiv) in tetrahydrofuran (THF).
- Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv).
- Stir the mixture at room temperature or heat to 50-60 °C for 2-12 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the organic phase with brine, dry, and concentrate. Purify the crude product by chromatography.[5]



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Caption: General workflow for Suzuki-Miyaura coupling and deprotection.

Sonogashira Coupling



The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyrrole ring and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[7][9][10]

Table 2: Summary of Sonogashira Coupling Reaction Conditions

Entry	Alkyne (equiv)	Pd Cataly st (mol%)	Cu Co- catalys t (mol%)	Base	Solven t	Temp.	Time	Refere nce
1	1.1 - 1.5	Pd(PPh 3)2Cl2 (1-5)	Cul (2- 10)	Triethyl amine	Triethyl amine	RT to 80°C	2-24 h	[7]
2	1.6	[DTBNp P]Pd(cr otyl)Cl (2.5)	None	TMP	DMSO	RT	2-6 h	[11]
3	1.2	Pd(PPh 3)4 (5)	Cul (10)	Triethyl amine	THF	50- 80°C	12-24 h	[8]

TMP = 2,2,6,6-Tetramethylpiperidine

Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.[7][8]

Materials:

- Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
- Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)



- Triethylamine (degassed, 10 mL)
- Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
- Reaction vessel (e.g., Schlenk tube)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a dry reaction vessel, combine **Methyl 4-bromo-1H-pyrrole-2-carboxylate** (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
- Evacuate and backfill the vessel with an inert gas three times.[8]
- Add the anhydrous, degassed solvent (5 mL) and triethylamine (10 mL) via syringe.
- Add the terminal alkyne (1.2 mmol) to the mixture.
- Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).[8]
- Monitor the reaction's progress by TLC or GC-MS.[7]
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[8]
- Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl pyrroles by coupling an amine with the bromo-pyrrole substrate.[12] This reaction requires a palladium catalyst and a suitable phosphine ligand, along with a base.[13] Similar to Suzuki coupling, N-protection can lead to cleaner reactions and higher yields.[13]

Table 3: Summary of Buchwald-Hartwig Amination Reaction Conditions



Entry	Amine (equiv)	Pd Source (mol%)	Ligand (mol%)	Base (equiv)	Solven t	Temp (°C)	Time (h)	Refere nce
1	1.2	Pd2(dba)3 (1)	XPhos (2)	NaOtBu (1.4)	Toluene	100	12-24	[13]
2	1.2	Pd(OAc) ₂ (10)	X-Phos (10)	CS ₂ CO ₃	Toluene	100 (MW)	0.17	[14]
3	1.2	P4 Precat (1)	L4 (1)	LHMDS (2.2)	THF	50	12	[15]

P4 = [(cinnamyl)PdCl]₂, L4 = tBuXPhos, LHMDS = Lithium bis(trimethylsilyl)amide

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a general procedure for 2-bromo-1H-pyrrole.[13]

Materials:

- Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 mmol)
- Amine (1.2 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.01 mmol, 1 mol%)
- XPhos (0.02 mmol, 2 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol)
- Anhydrous, deoxygenated toluene (5 mL)
- Reaction vial with Teflon-lined screw cap
- Inert atmosphere (Nitrogen-filled glovebox)

Procedure:



- Inside a nitrogen-filled glovebox, charge a reaction vial with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).[13]
- To the vial, add **Methyl 4-bromo-1H-pyrrole-2-carboxylate** (1.0 mmol), the desired amine (1.2 mmol), and anhydrous, deoxygenated toluene (5 mL).[13]
- Seal the vial with the screw cap and remove it from the glovebox.
- Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.[13]
- · Monitor the reaction by TLC or LC-MS.
- Once complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel.[13]

N-Alkylation

Direct alkylation of the pyrrole nitrogen provides a straightforward route to N-substituted derivatives. This reaction typically involves a base to deprotonate the pyrrole N-H, followed by the addition of an alkylating agent.

Experimental Protocol: N-Alkylation

This is a general procedure for N-alkylation of pyrrole derivatives.[16]

Materials:

- Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 mmol)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) or Sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 mmol)
- Alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 mmol)



- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL)
- Reaction vessel
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous THF (5 mL) dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add the alkylating agent (1.1 mmol) dropwise.
- Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
- Carefully quench the reaction by the slow addition of water.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.



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Caption: General workflow for the N-alkylation of pyrroles.

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